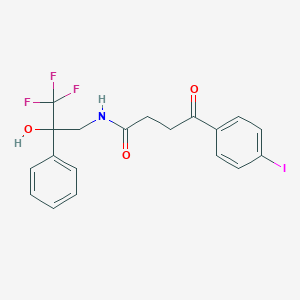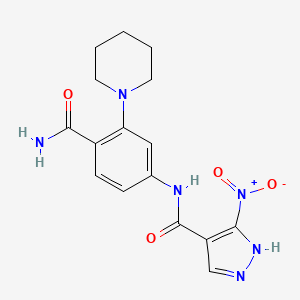
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been extensively studied in the laboratory setting as a tool compound to investigate the role of glutamate transporters in these disorders.
Wirkmechanismus
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide works by binding to the glutamate transporters and blocking their ability to remove glutamate from the synaptic cleft. This leads to increased levels of glutamate in the synapse, which can have both beneficial and detrimental effects depending on the context. For example, in some cases, increased glutamate levels can lead to enhanced synaptic plasticity and learning, while in other cases, it can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to increase the duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating that it enhances the duration of glutamate signaling. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been shown to increase the amplitude of EPSCs in some neurons, indicating that it enhances the strength of glutamate signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is its potency and selectivity for glutamate transporters, which allows for precise manipulation of glutamate signaling in laboratory experiments. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is relatively stable and can be stored for long periods of time, making it a convenient tool compound for researchers. However, one limitation of 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide is that it can have off-target effects on other proteins and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide could be used to investigate the role of glutamate transporters in other neurological disorders such as autism and schizophrenia. Finally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide could be used in combination with other compounds to develop new treatments for neurological disorders based on modulation of glutamate signaling.
Synthesemethoden
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide can be synthesized via a multi-step process involving the reaction of 4-iodobenzaldehyde with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid, followed by reaction with butanoyl chloride and subsequent reduction with sodium borohydride. The resulting compound can be purified via column chromatography to yield 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used extensively in scientific research to investigate the role of glutamate transporters in neurological disorders. For example, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used to study the effects of glutamate transporter dysfunction in animal models of epilepsy and stroke. Additionally, 4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide has been used to investigate the role of glutamate transporters in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3INO3/c20-19(21,22)18(27,14-4-2-1-3-5-14)12-24-17(26)11-10-16(25)13-6-8-15(23)9-7-13/h1-9,27H,10-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNDDKXTSXZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CCC(=O)C2=CC=C(C=C2)I)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodophenyl)-4-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)
![ethyl (1R,3S,4S)-2-[4-iodo-3-(trifluoromethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B7434062.png)
![6-iodo-N-[(1-methylsulfonylazetidin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7434063.png)
![N-[4-(3-carbamoylphenoxy)phenyl]-5-hydroxy-2-methylbenzamide](/img/structure/B7434067.png)
![N-[3-[(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]methanesulfonamide](/img/structure/B7434068.png)
![N-[3-[(2-amino-2-oxoethyl)-methylcarbamoyl]phenyl]-6-methyl-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B7434071.png)
![3-[2,4-Bis(methylsulfonyl)phenoxy]-2-bromo-6-chloropyridine](/img/structure/B7434078.png)